

# The h(p,t) Index: A More Nuanced Measure of Research Impact?

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In the competitive landscape of scientific research and drug development, accurately assessing the impact of a researcher's work is crucial for funding, promotion, and collaboration decisions. For decades, the h-index has been a primary metric, but its limitations have prompted the development of alternative indices. Among these is the h(p,t) index, designed to provide a more granular view of a researcher's contributions by distinguishing between primary and overall research output. This guide provides a comprehensive comparison of the h(p,t) index with established metrics like the h-index, g-index, and m-quotient, supported by a detailed methodological breakdown and illustrative data.

## Defining the Metrics: A Head-to-Head Comparison

Understanding the nuances of each research impact metric is the first step in evaluating their utility. The h-index, while widely adopted, is often criticized for its inability to account for the context of a researcher's publications, such as author order and the impact of highly cited papers. The h(p,t) index, along with other alternatives, aims to address these shortcomings.

Metric	Definition	Focus	Key Advantages	Key Limitations
h-index	The highest number 'h' of a researcher's publications that have each received at least 'h' citations.[1]	A balance of productivity (number of papers) and impact (number of citations).[2][3]	Simple to calculate and understand; less susceptible to distortion by a small number of highly cited papers.[2]	Does not account for author order or the number of co-authors; can be biased by a large number of low-impact publications; insensitive to the continued impact of highly cited papers.[4]
h(p,t) index	A composite index, $h(p,t) = h(p), h(t)$ , where $h(t)$ is the standard h-index and $h(p)$ is the h-index calculated only for publications where the author is in a primary position (first, shared first, senior, or corresponding author).	Differentiates between a researcher's primary contributions and their overall publication record.	Provides a more nuanced view of a researcher's leadership and direct contribution to their most impactful work.	More complex to calculate; requires clear identification of primary authorship, which can vary across disciplines.
g-index	The largest number 'g' such that the top 'g' most-cited publications have	Gives more weight to highly cited publications, addressing a key	Better reflects the impact of researchers with a smaller number of highly	Can be more sensitive to a single, exceptionally

	a total of at least g <sup>2</sup> citations.	limitation of the h-index.	influential papers.	highly-cited paper.
m-quotient	The h-index divided by the number of years since the researcher's first publication.	Normalizes the h-index for the length of a researcher's academic career.	Allows for a fairer comparison between researchers at different career stages.	Can be skewed by early-career researchers with a few highly cited papers or late-career researchers with a long but less impactful publication history.

## Methodology for Calculating Research Impact Indices

To provide a practical understanding of how these indices are calculated, a standardized experimental protocol is outlined below. This methodology can be applied to any researcher's publication record to determine their respective impact scores.

### Experimental Protocol: Calculation of Research Impact Metrics

- Data Acquisition:
  - Compile a complete list of a researcher's publications from a comprehensive bibliographic database (e.g., Scopus, Web of Science, Google Scholar).
  - For each publication, record the total number of citations.
  - For the h(p,t) index, identify the author's position for each publication and classify them as "primary" (first, shared first, senior, or corresponding) or "secondary".
- h-index Calculation:
  - Rank all publications in descending order of their citation counts.

- Identify the highest rank 'h' where the number of citations is greater than or equal to the rank.
- h(p,t) index Calculation:
  - h(t) component: Calculate the standard h-index as described above. This represents the total impact.
  - h(p) component: Create a new list containing only the publications where the researcher is the primary author.
  - Calculate the h-index for this new list. This represents the primary impact.
  - The final h(p,t) index is presented as h(p), h(t).
- g-index Calculation:
  - Rank all publications in descending order of their citation counts.
  - Calculate the cumulative sum of citations for each rank.
  - Identify the highest rank 'g' where the cumulative number of citations is greater than or equal to  $g^2$ .
- m-quotient Calculation:
  - Determine the year of the researcher's first publication.
  - Calculate the number of years from the first publication to the present.
  - Divide the calculated h-index by the number of years.

## Hypothetical Case Study: Dr. Evelyn Reed

To illustrate the application and comparative value of these indices, we present a hypothetical case study of a mid-career researcher in drug development, Dr. Evelyn Reed.

Dr. Reed's Publication Record:

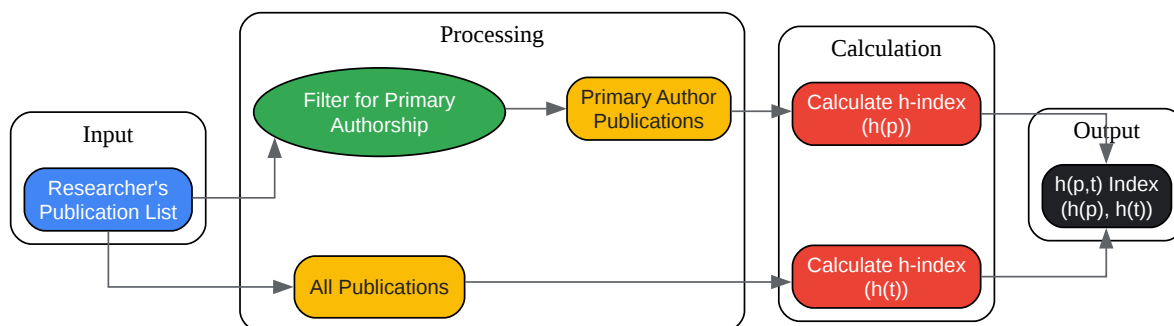
Publication	Year	Author Position	Citations
Paper 1	2023	First	150
Paper 2	2022	Senior	120
Paper 3	2021	Middle	95
Paper 4	2020	First	80
Paper 5	2019	Middle	65
Paper 6	2018	Senior	50
Paper 7	2017	First	40
Paper 8	2016	Middle	30
Paper 9	2015	First	20
Paper 10	2014	Middle	10

## Comparative Analysis of Dr. Reed's Research Impact:

Metric	Value	Interpretation
h-index	8	Dr. Reed has 8 publications that have each been cited at least 8 times.
h(p,t) index	6, 8	Dr. Reed's overall h-index is 8, while her h-index for papers where she is the primary author is 6.
g-index	10	The top 10 most-cited papers by Dr. Reed have a cumulative citation count greater than or equal to 100 ( $10^2$ ).
m-quotient	0.73	Dr. Reed's h-index of 8 divided by her 11-year publication history.

## Visualizing the $h(p,t)$ Index Calculation Workflow

The following diagram illustrates the logical steps involved in calculating the  $h(p,t)$  index, highlighting its dual-component nature.

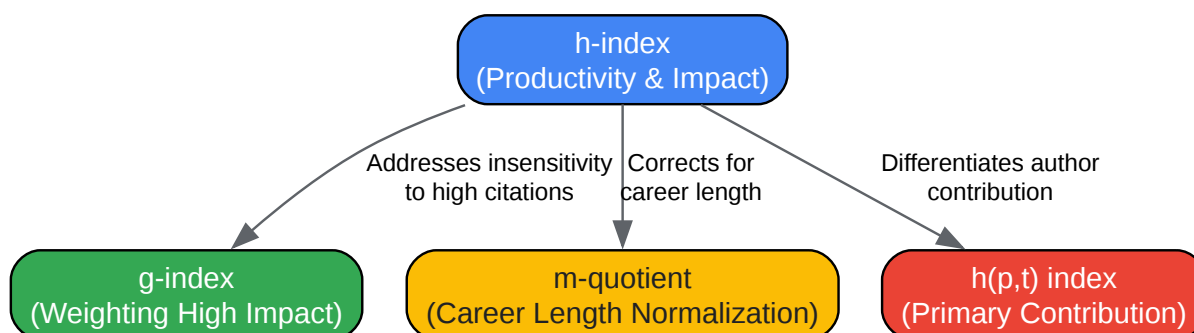


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Caption: Workflow for calculating the  $h(p,t)$  index.

## Logical Relationship of Research Impact Metrics

The following diagram illustrates the conceptual relationship between the different research impact metrics, showing how they build upon or modify the foundational h-index.



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Caption: Conceptual relationships of research impact metrics.

## Conclusion: Is the $h(p,t)$ Index a Better Measure?

The  $h(p,t)$  index offers a valuable evolution of the traditional h-index by providing a more nuanced understanding of a researcher's contributions. By separating the impact of publications where an individual played a primary role from their overall publication record, it can help to identify key drivers of innovation and leadership within a research team or organization.

However, no single metric can perfectly encapsulate the multifaceted nature of research impact. The  $h(p,t)$  index, while an improvement, still shares some of the limitations of the h-index, such as a potential bias against certain disciplines and a lack of consideration for the total number of citations of highly impactful papers, a gap addressed by the g-index.

For a comprehensive and fair assessment of research impact, it is recommended to use a combination of these metrics. The  $h(p,t)$  index is a powerful tool for a deeper dive into a researcher's leadership and direct contributions, while the g-index can highlight those with exceptionally influential work, and the m-quotient provides important context regarding career stage. By considering these indices in concert, research and development leaders can make more informed and equitable decisions that foster a culture of impactful and innovative science.

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